molecular formula C6H3Br2ClO B1294658 2,6-Dibromo-4-chlorophenol CAS No. 5324-13-0

2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658
CAS No.: 5324-13-0
M. Wt: 286.35 g/mol
InChI Key: WYZQOLPTPZDTIF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known to be used as a flame retardant and an antimicrobial agent , suggesting that its targets may be related to these functions.

Mode of Action

As a flame retardant, it likely disrupts the combustion process, reducing the flammability of the materials it is applied to. As an antimicrobial agent, it may interfere with essential biological processes in bacteria and fungi, leading to their death or growth inhibition .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

As a flame retardant, it likely alters the physical properties of materials to reduce their flammability. As an antimicrobial agent, it likely causes cellular damage or dysfunction in bacteria and fungi, inhibiting their growth or causing their death .

Action Environment

The action of 2,6-Dibromo-4-chlorophenol can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the presence of other materials, temperature, and oxygen availability. Its antimicrobial activity can be influenced by factors such as pH, temperature, and the presence of other microorganisms . It is also known to slowly decompose in air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-chlorophenol can be synthesized by the bromination of p-chlorophenol. The reaction typically involves the use of bromine in an organic solvent at room temperature . The reaction time is relatively long, and the toxic nature of bromine requires careful handling .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to p-chlorophenol in a solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the phenolic group.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols or modified phenolic compounds.

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms provides a balance of hydrophobicity and reactivity, making it particularly effective as a flame retardant and bactericide .

Properties

IUPAC Name

2,6-dibromo-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQOLPTPZDTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201332
Record name Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
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Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-13-0
Record name Phenol, 2,6-dibromo-4-chloro-
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Record name 5324-13-0
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Record name Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
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Record name 2,6-Dibromo-4-chlorophenol
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Record name 2,6-Dibromo-4-chlorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of a key intermediate of Beraprost using 2,6-Dibromo-4-chlorophenol?

A1: A research paper [] describes a practical and efficient eight-step synthesis of a key intermediate for Beraprost, a drug used to treat pulmonary arterial hypertension. The synthesis leverages this compound as a starting material to construct the tricyclic cyclopent[b]benzofuran core of the Beraprost intermediate. This method is notable for its operational simplicity and scalability, potentially offering a more efficient route for Beraprost production.

Q2: What insights do Raman spectroscopy studies provide about this compound's solid-state interactions?

A2: Research using low-frequency Raman spectroscopy [] on this compound crystals revealed similarities in the number, width, and intensity of spectral lines compared to 2,4-dichloro-6-bromophenol. This similarity suggests that both compounds share a similar crystal structure. Moreover, the study aimed to understand how specific interactions, particularly hydrogen bond formation, influence the vibrational characteristics of the crystal lattice.

Q3: How is this compound used in the synthesis of organobismuth compounds, and what structural information do these compounds reveal?

A3: this compound acts as a ligand in the synthesis of organobismuth compounds like bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth []. X-ray crystallography studies revealed that the bismuth atom in this compound adopts a distorted trigonal bipyramidal geometry. The aryloxy groups, derived from this compound, occupy the axial positions of the bipyramid. This research provides valuable insights into the coordination chemistry of bismuth and the structural features of its complexes.

Q4: Can this compound be used to synthesize polymers, and what characteristics do these polymers exhibit?

A4: Research has demonstrated the successful synthesis of poly(dihalophenylene oxide)s using this compound as a monomer through solid-state thermal decomposition of its manganese complex with an ethylenediamine ligand []. Characterization of the resulting polymers revealed a branched structure with a preference for 1,2-catenation over 1,4-addition in the polymer chain. This finding suggests that the choice of halogen substituents on the phenol monomer can influence the regioselectivity of the polymerization reaction.

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